

# Lucitanib FGFR1 FGFR2 VEGFR inhibitor IC50 values

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## Compound Focus: Lucitanib

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## Lucitanib at a Glance

**Lucitanib** (also known as E-3810) is a novel dual-target inhibitor that potently blocks key receptors involved in tumor angiogenesis and growth [1] [2] [3]. The table below summarizes its core inhibitory profile.

Target	IC50 Value	Experimental Context
VEGFR1	7 nM [1] [3] [4]	Cell-free assay [4]
VEGFR3	10 nM [1] [3] [4]	Cell-free assay [4]
FGFR1	17.5 nM [1] [3] [4]	Cell-free assay [4]
VEGFR2	25 nM [1] [3] [4]	Cell-free assay [4]
FGFR2	82.5 nM [1] [3] [4]	Cell-free assay [4]
CSF-1R	5 nM [1] [5]	Information from commercial supplier [1]
VEGF-stimulated HUVEC proliferation	40 nM [1] [5]	Cellular assay [1]
bFGF-stimulated HUVEC proliferation	50 nM [1] [5]	Cellular assay [1]

## Detailed Experimental Protocols

The potency of **Lucitanib** was established through standardized biochemical and cellular assays. Here are the methodologies for key experiments cited in the search results.

### Cell Viability and Proliferation Assay (HUVEC)

This protocol measures the ability of **Lucitanib** to inhibit growth factor-driven proliferation of human umbilical vein endothelial cells (HUVECs), a classic model for studying angiogenesis [2] [4].

- **Cell Line:** HUVEC cells [2] [4].
- **Cell Culture:** HUVECs are maintained as a monolayer in MCDB131 medium supplemented with 20% (v/v) FBS, 1% (v/v) L-glutamine, 5 Units/ml Heparin, and 50 µg/ml endothelial cell growth factor (ECGF). Culture flasks or plates are pre-coated with 1% (v/v) gelatin [2].
- **Seeding:** Exponentially growing cells are seeded into 96-well plates at a density of 3 to 6×10<sup>3</sup> cells per 100 µL per well in complete medium [4].
- **Drug Treatment:** 24 hours after seeding, cells are exposed to a range of **Lucitanib** concentrations (e.g., 0.01 to 50 µM). The treatment is performed both with and without the addition of VEGF<sub>165</sub> (50 ng/mL) or bFGF (20 ng/mL) ligands [2] [4].
- **Incubation & Measurement:** The antiproliferative effect is evaluated 72 hours after treatment using an MTS colorimetric assay. Quantitation of fluorescence is measured at 490 nm in a microplate reader [2] [4].
- **Data Analysis:** The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated using appropriate software (e.g., CalcuSyn) [2].

### In Vivo Xenograft Model Antitumor Activity

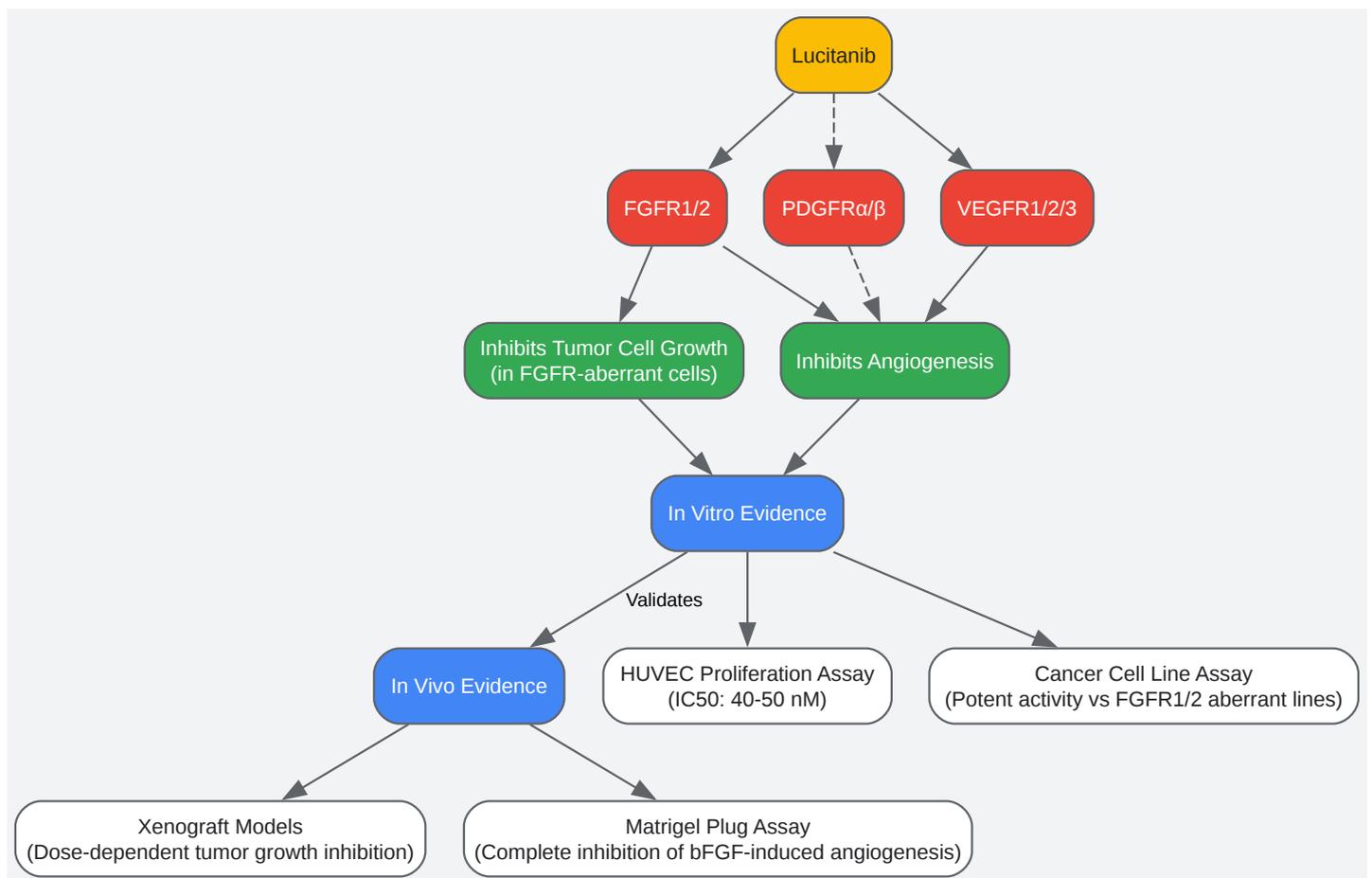
This protocol evaluates the efficacy of **Lucitanib** in inhibiting tumor growth in mouse models [2].

- **Animals:** Female NCr-nu/nu mice (6 weeks old) are maintained under specific pathogen-free conditions [2].
- **Tumor Implantation:** Not specified in the provided results, but standard practice involves transplanting human cancer cells (e.g., SNU-16 gastric carcinoma, MDA-MB-231 breast cancer) subcutaneously into the mice [6] [1].
- **Dosing:** **Lucitanib** is administered orally. Studies have used doses of 10 mg/kg, 15 mg/kg, 20 mg/kg, and 50 mg/kg, typically for durations ranging from 7 to 30 consecutive days [6] [1] [2].

- **Efficacy Assessment:** Tumor growth is monitored and measured regularly. The primary outcome is tumor growth inhibition rate or tumor volume compared to a vehicle-treated control group [6] [1].

## Signaling Pathways and Experimental Workflow

The following diagram illustrates the primary signaling pathways targeted by **Lucitanib** and the logical flow of key experiments that demonstrate its efficacy, from in vitro mechanisms to in vivo validation.



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This diagram outlines the mechanism of action and key experimental evidence for **Lucitanib**, connecting biochemical targets to phenotypic effects and validation assays.

## Additional Pharmacological Properties

- **Other Targets:** Beyond VEGFR and FGFR, **Lucitanib** also inhibits **PDGFR $\alpha/\beta$**  and **Colony Stimulating Factor-1 Receptor (CSF-1R)** with high potency ( $K_i < 0.05 \mu\text{M}$  for FGFR2 and  $IC_{50}$  of 5 nM for CSF-1R, respectively) [1] [2] [5].
- **Kinase Inhibitor Type:** **Lucitanib** is classified as a **type II kinase inhibitor**. It binds to the inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site [7].
- **Proposed Advantage:** The dual inhibition of VEGF and FGF signaling pathways may provide superior clinical benefits by simultaneously targeting primary angiogenesis drivers and a key resistance mechanism, preventing tumor escape [6] [2].

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